molecular formula C14H18O6 B14338440 Acetic acid;1-phenylbut-2-yne-1,4-diol CAS No. 109564-84-3

Acetic acid;1-phenylbut-2-yne-1,4-diol

Cat. No.: B14338440
CAS No.: 109564-84-3
M. Wt: 282.29 g/mol
InChI Key: BHCVHRKTBPPERE-UHFFFAOYSA-N
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Description

Acetic acid;1-phenylbut-2-yne-1,4-diol is an organic compound with the molecular formula C10H10O3. It is a derivative of butyne-1,4-diol, where one of the hydrogen atoms is replaced by a phenyl group and another by an acetic acid group. This compound is of interest due to its unique structure, which combines the properties of an alkyne, a diol, and an aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-phenylbut-2-yne-1,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with butyne-1,4-diol and phenylacetylene.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phenylacetylene.

    Coupling Reaction: The deprotonated phenylacetylene is then coupled with butyne-1,4-diol in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid;1-phenylbut-2-yne-1,4-diol can undergo oxidation reactions, particularly at the alkyne and diol functional groups.

    Reduction: The compound can be reduced to form saturated derivatives, such as phenylbutane-1,4-diol.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include saturated alcohols.

    Substitution: Products include esters and ethers.

Scientific Research Applications

Acetic acid;1-phenylbut-2-yne-1,4-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;1-phenylbut-2-yne-1,4-diol involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the diol and phenyl groups can engage in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butynediol: A simpler analog without the phenyl and acetic acid groups.

    Phenylacetylene: Contains the phenyl and alkyne groups but lacks the diol functionality.

    Acetic Acid: Contains the acetic acid group but lacks the alkyne and phenyl groups.

Uniqueness

Acetic acid;1-phenylbut-2-yne-1,4-diol is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the phenyl group enhances its stability and potential for π-π interactions, while the alkyne and diol groups provide sites for further chemical modification.

Properties

CAS No.

109564-84-3

Molecular Formula

C14H18O6

Molecular Weight

282.29 g/mol

IUPAC Name

acetic acid;1-phenylbut-2-yne-1,4-diol

InChI

InChI=1S/C10H10O2.2C2H4O2/c11-8-4-7-10(12)9-5-2-1-3-6-9;2*1-2(3)4/h1-3,5-6,10-12H,8H2;2*1H3,(H,3,4)

InChI Key

BHCVHRKTBPPERE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)C(C#CCO)O

Origin of Product

United States

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